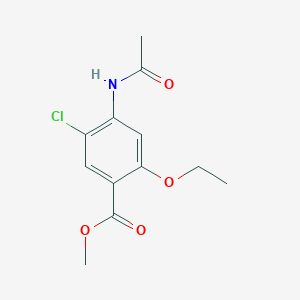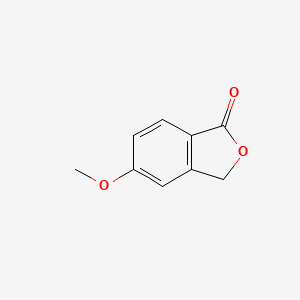
Diméthyl(4-vinylphényl)silane
Vue d'ensemble
Description
Dimethyl(4-vinylphenyl)silane, also known as (4-vinylphenyl)dimethylsilane, is an organosilicon compound with the molecular formula C10H14Si and a molecular weight of 162.3 g/mol . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a dimethylsilyl group. It is commonly used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
Dimethyl(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
Target of Action
Dimethyl(4-vinylphenyl)silane, also known as (4-Ethenylphenyl)(dimethyl)silane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it interacts during the polymerization process .
Mode of Action
Dimethyl(4-vinylphenyl)silane interacts with its targets through a process known as anionic living polymerization . During this process, the styryl group of Dimethyl(4-vinylphenyl)silane is polymerized, while the silylvinyl group remains unreacted . This interaction results in the formation of poly[(4-vinylphenyl)dimethylvinylsilane] (PVS) .
Biochemical Pathways
The polymerization of Dimethyl(4-vinylphenyl)silane affects the biochemical pathways involved in the synthesis of polymers . The resulting PVS can be used as a backbone chain of graft copolymers, as prepolymers of cross-linked polymers, and for introducing other functions .
Action Environment
The action of Dimethyl(4-vinylphenyl)silane is influenced by various environmental factors. For instance, the choice of initiators, solvents, and polymerization time can significantly impact the anionic polymerization process . Furthermore, exposure to deep ultraviolet light can lead to the formation of a gel in the exposed area of PVS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Dimethyl(4-vinylphenyl)silane involves the reaction of (4-vinylphenyl)magnesium chloride with dimethyldichlorosilane in tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions for about an hour . The process can be summarized as follows:
- Gradual addition of p-chlorostyrene to a mixture of magnesium turnings and THF to form (4-vinylphenyl)magnesium chloride.
- Addition of dimethyldichlorosilane to the reaction mixture.
- Refluxing the mixture for an additional hour to obtain Dimethyl(4-vinylphenyl)silane.
Industrial Production Methods
Industrial production methods for Dimethyl(4-vinylphenyl)silane often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(4-vinylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced using hydrosilanes as reducing agents.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.
Substitution: Strong electrophiles such as halogens and acids are used for substitution reactions
Major Products
Oxidation: Epoxides and diols.
Reduction: Corresponding alkanes.
Substitution: Various substituted vinylphenyl derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Vinylphenyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a dimethylsilyl group.
Triethylsilane: A simple alkylsilane used as a reducing agent.
Diphenylsilane: A phenylsilane used in various reduction reactions.
Uniqueness
Dimethyl(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in various industrial applications .
Propriétés
InChI |
InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKABARGIGHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785327 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4556-72-3 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


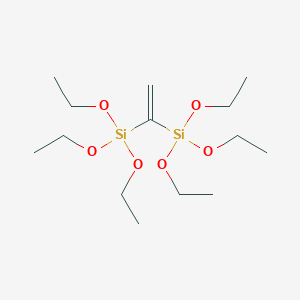
![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)
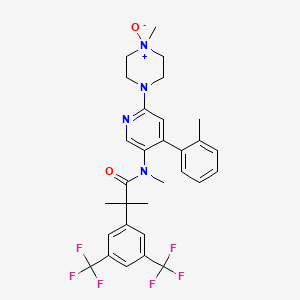
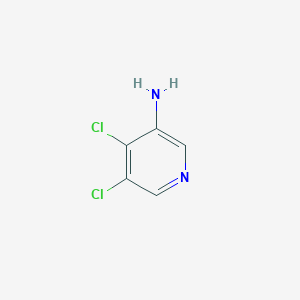
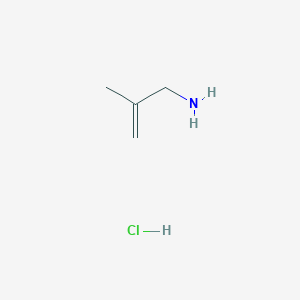
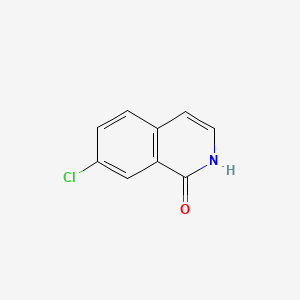
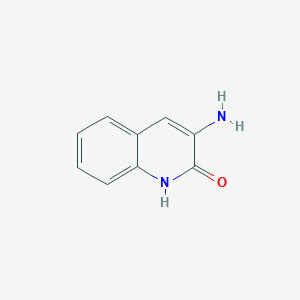
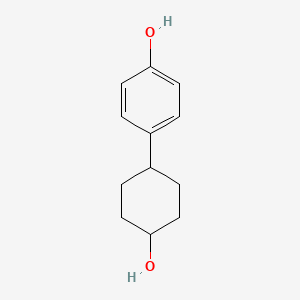
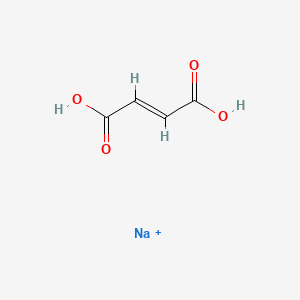
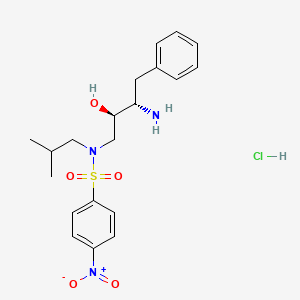
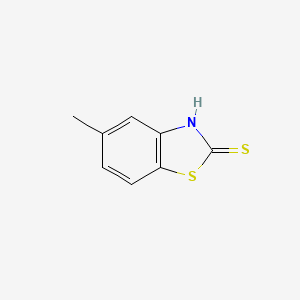
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
